molecular formula C14H16N2O2 B1664235 Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- CAS No. 14705-60-3

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

Cat. No. B1664235
CAS RN: 14705-60-3
M. Wt: 244.29 g/mol
InChI Key: QZBUWPVZSXDWSB-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- is a chemical compound with the molecular formula C14H16N2O3 . It has been identified as a bioactive metabolite produced by certain bacteria .


Synthesis Analysis

The compound has been isolated from a marine bacteria Bacillus tequilensis MSI45 . The culture conditions of the strain were optimized to enhance the yield of the antimicrobial compound . The compound was purified using silica gel column chromatography and high-performance liquid chromatography .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- can be represented as a 2D Mol file .

Scientific Research Applications

Bioactivity in Antifungal and Anticancer Applications

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- (PPDHP) has been studied for its biological activity, particularly in antifungal and anticancer applications. For example, PPDHP extracted from Streptomyces sp. VITPK9 showed potential as an antifungal compound with mild hemolytic activity and moderate cytotoxicity on normal cell lines, suggesting its use in antifungal treatments (Kannabiran, 2016). Additionally, a study on marine Streptomyces akiyoshiensis GRG 6 highlighted PPDHP's effectiveness against MCF-7 breast cancer cells, indicating its potential as an anti-cancer agent (Rajivgandhi et al., 2020).

Antibiofilm Efficiency

PPDHP has also been investigated for its antibiofilm properties. A study revealed that PPDHP extracted from Nocardiopsis sp. effectively inhibited bacterial biofilm formation, particularly against P. mirabilis and E. coli, demonstrating its potential application in treating urinary tract infections caused by these bacteria (Rajivgandhi et al., 2018).

Antifouling Properties

In marine environments, PPDHP isolated from Halobacillus kuroshimensis SNSAB01 exhibited significant antifouling properties, inhibiting the growth of fouling bacterial strains. This suggests its potential application in antifouling coatings, which are crucial for marine vessels and structures (Nalini et al., 2019).

Chemical Synthesis and Characterization

PPDHP has been a subject of interest in chemical synthesis as well. Studies have explored methods for synthesizing and characterizing this compound, contributing to the understanding of its structure and properties (Singh et al., 2022; Chen et al., 2010).

Antibacterial Spectrum

The antibacterial spectrum of PPDHP has been studied, showing its potential as a bioactive compound against human pathogens. For instance, a compound produced by Bacillus cereus MTCC 10072, identified as PPDHP, exhibited antibacterial activity against pathogens like Streptococcus aureus, suggesting its use in developing antibacterial agents (Kumar et al., 2019).

Drought Tolerance and Biocontrol Activity

In agricultural research, PPDHP has been identified in bioactive metabolites of nodule-associated microbes in horsegram, which may contribute to enhanced drought tolerance and biocontrol activity. This indicates its role in promoting eco-friendly agriculture practices under stressed environmental conditions (Evangilene & Uthandi, 2022).

properties

IUPAC Name

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUWPVZSXDWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933019
Record name 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

CAS RN

3705-26-8, 14705-60-3, 26488-24-4
Record name (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 64863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-prolyl diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(D-phenylalanyl-L-prolyl)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 2
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 3
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 4
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 5
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
Reactant of Route 6
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-

Citations

For This Compound
247
Citations
K Kannabiran - Asian Journal of Pharmaceutics (AJP), 2016 - asiapharmaceutics.info
Aim: The aim of the present study was to evaluate the biological activity of pyrrolo [1, 2-a] pyrazine-1, 4-dione, hexahydro-3-(phenylmethyl)-(PPDHP) extracted from Streptomyces sp. …
Number of citations: 38 asiapharmaceutics.info
VK Singh, A Mishra, B Jha - Frontiers in microbiology, 2019 - frontiersin.org
Bacterial cell-to-cell communication promotes biofilm formation and can potentially lead to multidrug resistance development. Quorum sensing inhibition (QSI) is an effective and widely …
Number of citations: 33 www.frontiersin.org
JK Prasad, P Pandey, R Anand… - Frontiers in …, 2021 - frontiersin.org
The present study aimed to explore the antimicrobial potentials of soil bacteria and identify the bioactive compounds and their likely targets through in silico studies. A total 53 bacterial …
Number of citations: 5 www.frontiersin.org
HK Awla, J Kadir, R Othman, TS Rashid… - American journal of plant …, 2016 - scirp.org
A Streptomyces isolate having antifungal activity against Pyricularia oryzae, the causal agent of rice blast disease, was isolated from soil collected in rice fields of Tanjung Karang …
Number of citations: 65 www.scirp.org
N Rasheed, MTP Miranda, AA Thomas - Journal of Advanced …, 2020 - sciensage.info
This study focuses on the isolation and characterization of the antifungal bacteria associated with the marine algae Sargassum wightii from two study sites (coast of Vizhinjam, site1 and …
Number of citations: 2 www.sciensage.info
S Pooja, T Aditi, SJ Naine, C Subathra Devi - Frontiers in Biology, 2017 - Springer
Background Marine actinomycetes are efficient producers of new secondary metabolites that show different biological activities, including antibacterial, antifungal, anticancer, …
Number of citations: 13 link.springer.com
N Kumari, E Menghani, R Mithal - 2019 - nopr.niscpr.res.in
In this study the compounds have been analyzed by GCMS technique and checked for their antimicrobial potency on Muller Hinton agar media plates. Solvents for component extraction …
Number of citations: 27 nopr.niscpr.res.in
MA Malash, MM El-Nagga… - Global …, 2016 - researchgate.net
The need for the development of new antimicrobials to overcome drug resistance in bacterial pathogens has been stressed by various researchers worldwide. Working on marine …
Number of citations: 10 www.researchgate.net
HF Hasab Allh, DA Alhasan - Iraqi Journal of Veterinary Sciences, 2023 - vetmedmosul.com
Rhizopus oryzae is classified a one of the Mucorales which belong to the zygomycota. This microorganism is a filamentous fungus can produce various substances such as ethanol, …
Number of citations: 0 www.vetmedmosul.com
IS Melo, SN Santos, LH Rosa, MM Parma, LJ Silva… - Extremophiles, 2014 - Springer
The Antarctic endophytic fungus (strain ITA1-CCMA 952) was isolated from the moss Schistidium antarctici found in Admiralty Bay, King George Island, Antarctica. Strain ITA1-CCMA …
Number of citations: 117 link.springer.com

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